molecular formula C21H22N4O3S B2604908 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 1170087-16-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2604908
CAS No.: 1170087-16-7
M. Wt: 410.49
InChI Key: UGUIBWPFVXGXSW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a benzo[d]thiazole moiety

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Synthesis of the benzo[d]thiazole moiety: This involves the reaction of 4-ethoxybenzo[d]thiazole with suitable reagents to introduce the desired functional groups.

    Coupling reactions: The pyrazole and benzo[d]thiazole intermediates are then coupled with a furan-2-carboxylic acid derivative under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-4-27-16-7-5-9-18-19(16)22-21(29-18)24(20(26)17-8-6-12-28-17)10-11-25-15(3)13-14(2)23-25/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIBWPFVXGXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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